molecular formula C13H10ClNO2 B3030587 Methyl 2-chloro-6-phenylpyridine-4-carboxylate CAS No. 925004-76-8

Methyl 2-chloro-6-phenylpyridine-4-carboxylate

Cat. No. B3030587
M. Wt: 247.67
InChI Key: XYBNNKQNJNRUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138197B2

Procedure details

Phenylboronic acid (326 mg), PdCl2(PPh3)2 (84 mg) and cesium carbonate (3.9 g) were added in that order to a THF (10 mL) solution of 2,6-dichloropyridine-4-carboxylic acid (500 mg), and stirred under heat with refluxing for 1.5 hours. The reaction liquid was filtered through Celite, concentrated under reduced pressure, and the residue was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain a crude product of the title compound as a yellow oil. Not purified, this was used in the next step.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10](=O)([O-])[O-].[Cs+].[Cs+].[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([OH:25])=[O:24])[CH:20]=[C:19](Cl)[N:18]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([O:25][CH3:10])=[O:24])[CH:20]=[C:19]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:18]=1 |f:1.2.3,^1:29,48|

Inputs

Step One
Name
Quantity
326 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)O)Cl
Name
Quantity
84 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.